

Application Notes and Protocols for the Identification of Isoaspartate in Synthetic Peptides

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Compound of Interest

Compound Name: *Fmoc-IsoAsn-OH*

Cat. No.: *B15199020*

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Introduction

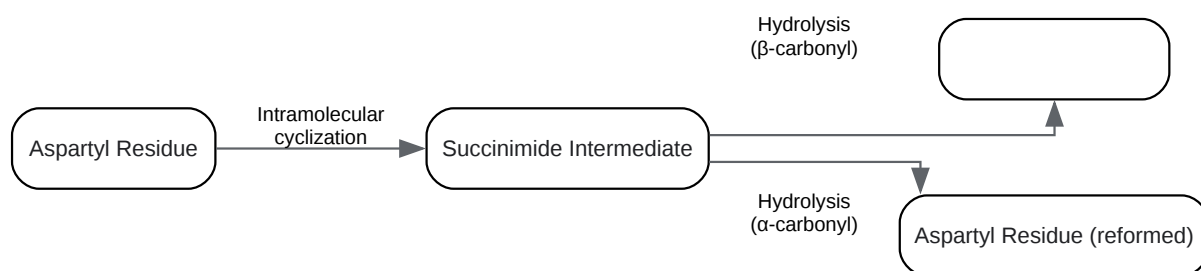
The spontaneous, non-enzymatic formation of isoaspartate (isoAsp) is a common modification of peptides and proteins that can occur during synthesis, purification, and storage. This isomerization involves the conversion of an L-aspartyl (Asp) or L-asparaginyl (Asn) residue into a succinimide intermediate, which then hydrolyzes to form a mixture of L-aspartyl and L-isoaspartyl residues. The insertion of a methylene group into the peptide backbone upon isoAsp formation can alter the peptide's structure, function, and stability, and may induce an immunogenic response. Therefore, the accurate detection and quantification of isoAsp are critical for the development and quality control of synthetic peptides intended for therapeutic or research use.

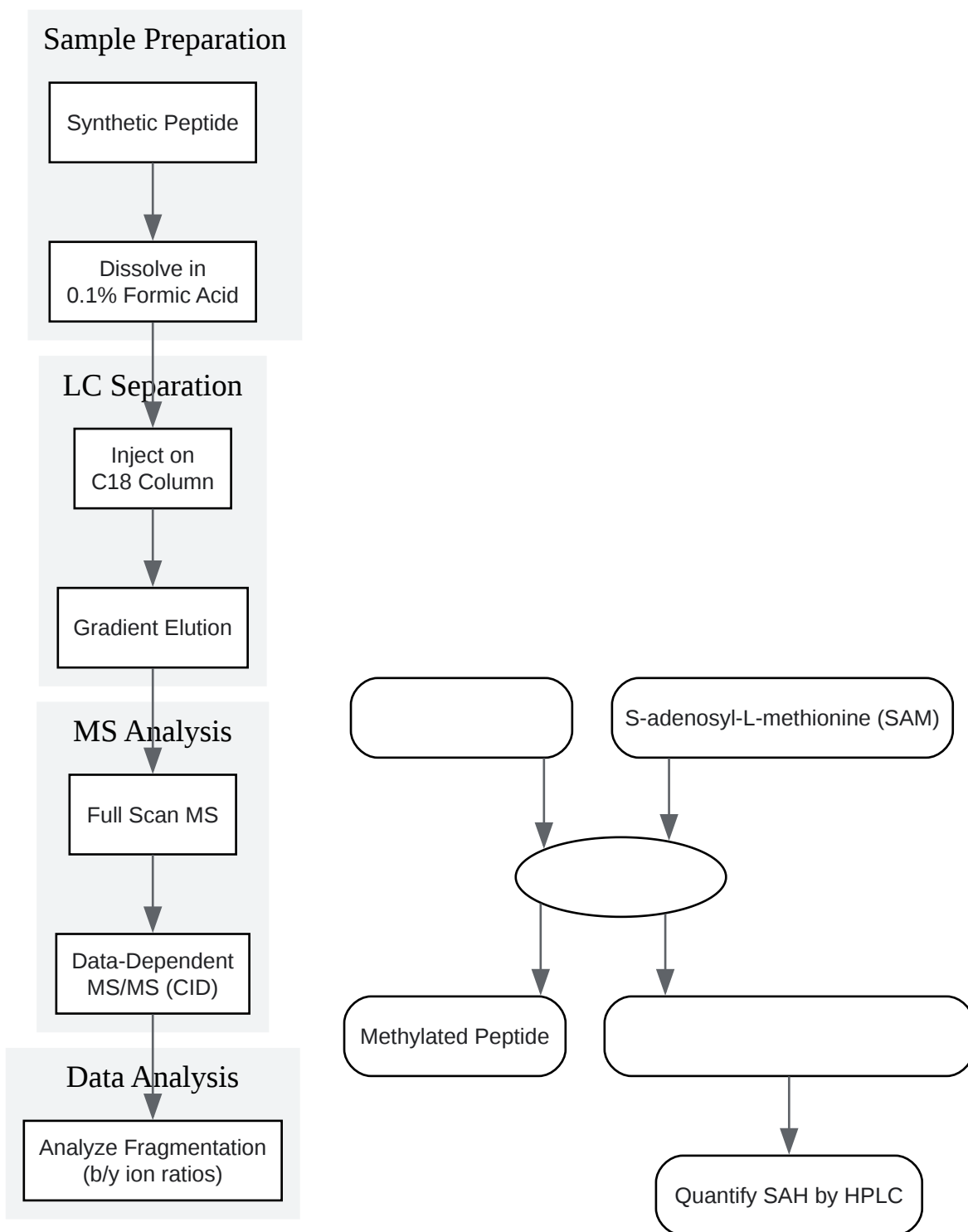
This document provides an overview of the most common and effective analytical techniques for identifying and quantifying isoaspartate in synthetic peptides. Detailed protocols for key methodologies are provided, along with guidance on data interpretation.

Mechanism of Isoaspartate Formation

The formation of isoaspartate from an aspartic acid residue proceeds through a succinimide intermediate. The peptide bond nitrogen on the C-terminal side of the Asp residue attacks the

side-chain carbonyl carbon, forming a five-membered succinimide ring. This intermediate is then susceptible to hydrolysis at either of two carbonyl groups, leading to the formation of either the original aspartyl linkage or the isoaspartyl linkage.





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